Superior Anti‑CMV Potency of DBAPP Versus Ganciclovir in Parallel In Vitro Cytopathology-Inhibition Assays
In a direct head‑to‑head comparison conducted under identical assay conditions, DBAPP inhibited cytopathology induced by human, mouse, and vervet monkey cytomegaloviruses (CMV) at 0.2–0.5 μM, whereas the reference nucleoside analogue ganciclovir (DHPG) required 3–10 μM to achieve comparable inhibition in parallel assays [1]. The experiment was performed in MRC‑5 human embryonic lung fibroblast cells using a cytopathic effect (CPE) reduction readout, with both compounds tested against the same virus strains and cell passages [1].
| Evidence Dimension | Concentration required for CMV cytopathology inhibition (IC₅₀ or EC₅₀ range, in vitro) |
|---|---|
| Target Compound Data | 0.2–0.5 μM (DBAPP against human, mouse, vervet monkey CMV) |
| Comparator Or Baseline | 3–10 μM (ganciclovir / DHPG against the same CMV strains in parallel assays) |
| Quantified Difference | DBAPP is approximately 15‑ to 20‑fold more potent than ganciclovir on a concentration basis (calculated as the ratio of lower‑bound IC₅₀ values: 3 μM / 0.2 μM = 15‑fold; upper‑bound: 10 μM / 0.5 μM = 20‑fold). |
| Conditions | MRC‑5 human embryonic lung fibroblast cells; cytopathic effect (CPE) reduction assay; human CMV (Towne strain), mouse CMV (Smith strain), vervet monkey CMV (CSG strain); DBAPP and ganciclovir tested simultaneously in the same microtiter plates. |
Why This Matters
For in vitro antiviral screening or mechanistic studies requiring maximal CMV inhibition at the lowest compound concentration to minimize solvent cytotoxicity artifacts, DBAPP offers an approximately one‑order‑of‑magnitude potency advantage over ganciclovir.
- [1] Smee DF, Bartlett ML, Alaghamandan HA, Jones MM, Revankar GR, Robins RK. 4,6‑Dibenzamidopyrazolo[3,4‑d]pyrimidine is a highly selective inhibitor of cytomegalovirus adsorption to cells. Antiviral Res. 1990;13(1):1‑10. doi:10.1016/0166‑3542(90)90040‑e View Source
